Cas no 1329834-39-0 (3-(Methyl-d3-nitrosoamino)propionitrile)

3-(Methyl-d3-nitrosoamino)propionitrile is a deuterated nitrosamine compound used primarily in research and analytical applications. Its key advantage lies in the incorporation of deuterium (d3) at the methyl group, which enhances stability and reduces metabolic degradation, making it valuable for isotope labeling studies. This compound is particularly useful in mass spectrometry and NMR spectroscopy as an internal standard or tracer due to its distinct isotopic signature. Its well-defined structure and high purity ensure reliable performance in mechanistic studies and toxicological research involving nitrosamine derivatives. Careful handling is required due to its potential reactivity and sensitivity to light and heat.
3-(Methyl-d3-nitrosoamino)propionitrile structure
1329834-39-0 structure
Product name:3-(Methyl-d3-nitrosoamino)propionitrile
CAS No:1329834-39-0
MF:C4H7N3O
Molecular Weight:113.117880105972
CID:4554875

3-(Methyl-d3-nitrosoamino)propionitrile 化学的及び物理的性質

名前と識別子

    • 3-(Methylnitrosamino)propionitrile-d3
    • HZDLDFBKYBGNHG-FIBGUPNXSA-N
    • 3-(Methyl-d3-nitrosoamino)propionitrile
    • インチ: 1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3
    • InChIKey: HZDLDFBKYBGNHG-UHFFFAOYSA-N
    • SMILES: N(C([H])([H])[H])(N=O)CCC#N

3-(Methyl-d3-nitrosoamino)propionitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M325716-10mg
3-(Methyl-d3-nitrosoamino)propionitrile
1329834-39-0
10mg
$ 167.00 2023-09-07
TRC
M325716-2mg
3-(Methyl-d3-nitrosoamino)propionitrile
1329834-39-0
2mg
$81.00 2023-05-17
TRC
M325716-1mg
3-(Methyl-d3-nitrosoamino)propionitrile
1329834-39-0
1mg
$ 64.00 2023-09-07

3-(Methyl-d3-nitrosoamino)propionitrile 関連文献

3-(Methyl-d3-nitrosoamino)propionitrileに関する追加情報

Professional Introduction to 3-(Methyl-d3-nitrosoamino)propionitrile (CAS No. 1329834-39-0)

3-(Methyl-d3-nitrosoamino)propionitrile, with the chemical formula C₄H₅D₃N₂O, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, identified by its unique CAS number 1329834-39-0, serves as a crucial intermediate in the development of various bioactive molecules. Its structural configuration, featuring a nitrosoamino group and a methyl-d3 label, makes it particularly valuable for studies involving isotopic labeling and mechanistic investigations.

The nitrosoamino functional group in 3-(Methyl-d3-nitrosoamino)propionitrile is a key feature that contributes to its reactivity and utility in synthetic chemistry. This group is known for its involvement in various biological pathways, making it a focal point in drug discovery efforts. Researchers have leveraged this property to explore novel therapeutic agents targeting specific enzymatic processes. The presence of deuterium atoms (denoted by "d3") enhances the compound's stability under certain conditions, facilitating more precise analytical studies and reducing interference in mass spectrometry analyses.

In recent years, advancements in spectroscopic techniques have enabled a deeper understanding of the behavior of such labeled compounds. The use of 3-(Methyl-d3-nitrosoamino)propionitrile in NMR and IR spectroscopy has provided insights into its molecular dynamics and interactions with other biomolecules. These studies are particularly relevant in the context of developing probes for metabolic pathways and understanding the role of nitroso compounds in cellular signaling.

The pharmaceutical industry has shown considerable interest in this compound due to its potential applications in the synthesis of antineoplastic agents. Nitrosoamino derivatives are known to exhibit inhibitory effects on certain enzymes implicated in cancer progression. By incorporating isotopic labeling, researchers can track the metabolic fate of these compounds more accurately, which is essential for optimizing drug delivery systems and minimizing off-target effects.

One of the most compelling aspects of 3-(Methyl-d3-nitrosoamino)propionitrile is its role as a building block for more complex molecules. Its versatile reactivity allows chemists to introduce various functional groups while maintaining the integrity of the nitrosoamino moiety. This flexibility has been exploited in the design of novel heterocyclic compounds, which are increasingly recognized for their pharmacological potential.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The incorporation of deuterium atoms necessitates specialized methodologies to ensure high isotopic purity. Recent innovations in catalytic processes have improved the efficiency of these synthetic routes, making it more feasible to produce large quantities for industrial applications.

In academic research, 3-(Methyl-d3-nitrosoamino)propionitrile has been employed to study the kinetics of nitrosation reactions, which are fundamental to understanding environmental pollutants' impact on biological systems. The labeled version provides a means to monitor these reactions over time without interference from unlabeled species, offering a clearer picture of reaction mechanisms.

The compound's stability under various environmental conditions has also made it useful in industrial processes where consistent performance is critical. Its resistance to degradation ensures that it remains effective throughout multiple synthetic cycles, reducing waste and improving cost-efficiency.

The future prospects for 3-(Methyl-d3-nitrosoamino)propionitrile are promising, with ongoing research exploring its potential in personalized medicine. By tailoring its molecular structure to target specific disease markers, scientists aim to develop bespoke therapeutic strategies that address individual patient needs more effectively.

In conclusion, 3-(Methyl-d3-nitrosoamino)propionitrile (CAS No. 1329834-39-0) represents a significant advancement in both academic and industrial chemistry. Its unique properties make it an invaluable tool for researchers investigating biological pathways, drug development, and environmental science. As methodologies continue to evolve, this compound is expected to play an even greater role in shaping the future of chemical innovation.

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